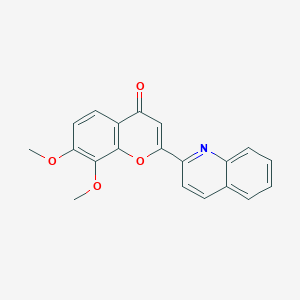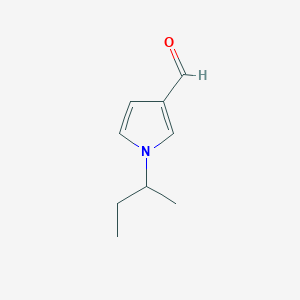
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of methoxy groups at the 7th and 8th positions, a quinolin-2-yl group at the 2nd position, and a chromen-4-one core structure
Méthodes De Préparation
The synthesis of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 7,8-dimethoxy-4H-chromen-4-one with 2-aminobenzophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-yl chromen-4-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromen-4-one derivatives.
Substitution: The methoxy groups at the 7th and 8th positions can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its chromen-4-one core, which exhibits strong fluorescence properties.
Medicine: Preliminary studies suggest that 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one may possess anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s quinolin-2-yl group may interact with DNA or proteins, leading to changes in cellular processes. Additionally, the chromen-4-one core may play a role in modulating enzyme activity or signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
7,8-Dimethoxy-2-(quinolin-2-yl)-4h-chromen-4-one can be compared to other chromen-4-one derivatives, such as:
7,8-Dimethoxy-2-phenyl-4H-chromen-4-one: This compound has a phenyl group instead of a quinolin-2-yl group, resulting in different chemical and biological properties.
7,8-Dimethoxy-2-(pyridin-2-yl)-4H-chromen-4-one:
7,8-Dimethoxy-2-(quinolin-3-yl)-4H-chromen-4-one: The position of the quinolinyl group affects the compound’s overall structure and function, leading to variations in its chemical behavior and biological activity.
Propriétés
Numéro CAS |
6622-20-4 |
|---|---|
Formule moléculaire |
C20H15NO4 |
Poids moléculaire |
333.3 g/mol |
Nom IUPAC |
7,8-dimethoxy-2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C20H15NO4/c1-23-17-10-8-13-16(22)11-18(25-19(13)20(17)24-2)15-9-7-12-5-3-4-6-14(12)21-15/h3-11H,1-2H3 |
Clé InChI |
OIAHIWVJDSFLPY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=NC4=CC=CC=C4C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)









